molecular formula C17H19NO2 B5878505 N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide

N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide

Cat. No. B5878505
M. Wt: 269.34 g/mol
InChI Key: RMRXELYKJPCPRU-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide, also known as O-desmethylvenlafaxine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various medical conditions. It is a metabolite of Venlafaxine, a commonly used antidepressant medication.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide is similar to that of Venlafaxine. It works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a vital role in regulating mood, emotions, and pain perception. By inhibiting the reuptake of these neurotransmitters, N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide increases their availability in the synaptic cleft, which can help in improving mood, reducing anxiety, and managing pain.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help in improving mood and reducing anxiety. Additionally, it has also been found to have analgesic properties, which can help in managing pain. However, it is important to note that the exact biochemical and physiological effects of N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide may vary depending on the medical condition being treated and the dosage used.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Additionally, it has been extensively studied for its potential applications in the treatment of various medical conditions, which makes it an attractive compound for further research. However, it is important to note that N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide may have limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for the research on N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide. One of the potential areas of research is the development of new and more effective SNRI medications for the treatment of depression and anxiety disorders. Additionally, further research can be conducted to explore the potential use of N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide in the treatment of chronic pain. Furthermore, research can also be conducted to explore the potential side effects and interactions of N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide with other medications. Overall, the future directions for the research on N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide are vast, and further studies are needed to explore its full potential.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various medical conditions. It is a stable compound that can be easily synthesized using various methods. It has been extensively studied for its potential applications as an SNRI medication for the treatment of depression and anxiety disorders, as well as its potential use in the management of chronic pain. Further research is needed to explore its full potential and to develop new and more effective medications for the treatment of various medical conditions.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide can be synthesized through various methods. One of the commonly used methods is the reduction of Venlafaxine using sodium borohydride. The process involves the addition of Venlafaxine to a solution of sodium borohydride in methanol and heating the mixture under reflux. The resulting solution is then acidified with hydrochloric acid, and the precipitate is collected through filtration, which is then purified through recrystallization.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide has been extensively studied for its potential applications in the treatment of various medical conditions, including depression, anxiety, and pain management. Several studies have shown that N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide can act as a serotonin-norepinephrine reuptake inhibitor (SNRI), which can help in the management of depression and anxiety disorders. Additionally, it has also been found to have analgesic properties, and it has been studied for its potential use in the treatment of chronic pain.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11-5-7-13(3)14(9-11)17(19)18-15-10-12(2)6-8-16(15)20-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRXELYKJPCPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide

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